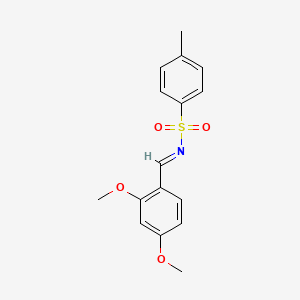
N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide, also known as DMB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMB belongs to the family of Schiff bases, which are organic compounds that contain a functional group consisting of an imine with a nitrogen atom attached to an aromatic ring.
Applications De Recherche Scientifique
Crystal Structures and Surface Analysis
- A study by Purandara, Foro, and Gowda (2018) examined the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone and its derivatives, revealing similar molecular conformations and hydrogen-bonding patterns. This research contributes to understanding the structural properties of such compounds, which include variants of N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide (Purandara, Foro, & Gowda, 2018).
Synthesis and Computational Study
- Murthy et al. (2018) conducted a synthesis and computational study of a related sulfonamide molecule, providing insights into its structural and electronic properties. This research is significant for understanding the chemical behavior and potential applications of sulfonamides including N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide (Murthy et al., 2018).
Reaction with Dimethoxycarbene
- Mlostoń and Heimgartner (2007) explored the reaction of dimethoxycarbene with an imine moiety, including N-(9H-fluoren-9-ylidene)-4-methylbenzenesulfonamide. Their findings contribute to the understanding of the reactivity of sulfonamides under specific conditions (Mlostoń & Heimgartner, 2007).
DNA Binding and Anticancer Activity
- González-Álvarez et al. (2013) studied mixed-ligand copper(II)-sulfonamide complexes, including those derived from N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide. Their research focused on the complexes' DNA binding, cleavage, and potential anticancer activity, highlighting the biomedical relevance of these compounds (González-Álvarez et al., 2013).
Spectroscopic Analysis and Dimer Interaction
- Karakaya et al. (2015) performed a spectroscopic analysis and studied dimer interaction energies of a related sulfonamide. Their research provides valuable data on the molecular interactions and stability of sulfonamides, applicable to N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide (Karakaya et al., 2015).
Antibacterial and Lipoxygenase Inhibition Studies
- Abbasi et al. (2017) synthesized and tested new sulfonamide compounds, including derivatives of N-(2,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide, for their antibacterial and lipoxygenase inhibition properties. Such studies are crucial for developing new therapeutic agents for various diseases (Abbasi et al., 2017).
Propriétés
IUPAC Name |
(NE)-N-[(2,4-dimethoxyphenyl)methylidene]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-12-4-8-15(9-5-12)22(18,19)17-11-13-6-7-14(20-2)10-16(13)21-3/h4-11H,1-3H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGWEWVVSRSMLZ-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2,4-Dimethoxybenzylidene)-4-methylbenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




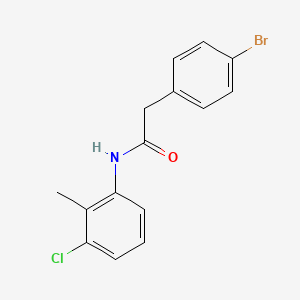
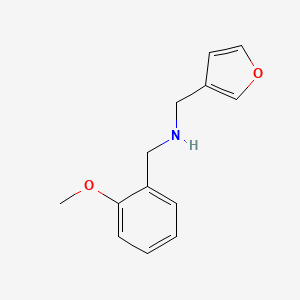

![N-(3,5-dimethylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5732359.png)
![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5732365.png)
![3-[(3-chlorobenzyl)thio]-5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5732372.png)
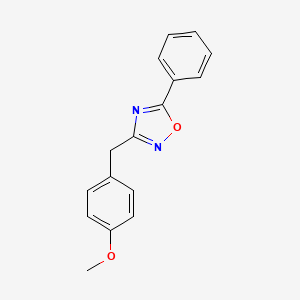

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)acrylamide](/img/structure/B5732392.png)
![3-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B5732395.png)
![N-{[(4-acetylphenyl)amino]carbonothioyl}-4-ethoxybenzamide](/img/structure/B5732399.png)
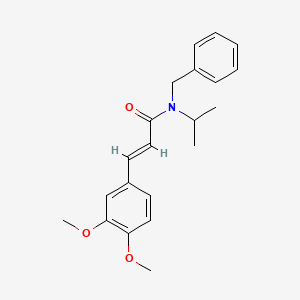
![ethyl 3-(diacetylamino)-9-oxo-9H-pyrrolo[1,2-a]indole-2-carboxylate](/img/structure/B5732407.png)